2-(1h-Tetrazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(1h-Tetrazol-1-yl)acetamide” is a chemical compound that has gained considerable attention in scientific research due to its unique properties and potential applications .
Synthesis Analysis
A convenient synthetic approach to similar compounds involves the reaction of azidoacetamides with β-ketoesters and acetylacetone . Another method involves the use of Ullmann-type reactions with various precursors, acyl-heteroarylamines, or pyrazoles of interest for pharmacomodulation .
Molecular Structure Analysis
The molecular formula of “2-(1h-Tetrazol-1-yl)acetamide” is C3H5N5O . The average mass is 127.105 Da, and the monoisotopic mass is 127.049408 Da .
Chemical Reactions Analysis
Ullmann-type reactions are becoming a major tool in medicinal chemistry . These Copper-catalyzed reactions with various precursors, acyl-heteroarylamines, or pyrazoles offer new disconnection approaches to compounds of interest .
Scientific Research Applications
Analgesic Activity Investigation
A study by Kaplancıklı et al. (2012) synthesized some acetamide derivatives, including 2-(1H-Tetrazol-1-yl)acetamide analogs, to explore their analgesic activities. The compounds were tested for their efficacy against various nociceptive stimuli, showing significant analgesic properties without adversely affecting motor coordination in mice. This suggests a potential therapeutic application of 2-(1H-Tetrazol-1-yl)acetamide derivatives in pain management Kaplancıklı et al., 2012.
DNA-Binding and Antioxidant Properties
Reddy et al. (2016) investigated the copper complexes of pyridyl–tetrazole ligands with pendant amide arms, including derivatives of 2-(1H-Tetrazol-1-yl)acetamide. These complexes demonstrated significant binding affinity to calf thymus DNA and exhibited antioxidant properties. The study highlights the potential of 2-(1H-Tetrazol-1-yl)acetamide derivatives in DNA interaction studies and their antioxidant capabilities Reddy et al., 2016.
Anticancer Agent Development
Evren et al. (2019) synthesized thiazole derivatives incorporating 2-(1H-Tetrazol-1-yl)acetamide and evaluated their anticancer activities. One particular compound demonstrated high selectivity and potency against human lung adenocarcinoma cells, suggesting the potential of 2-(1H-Tetrazol-1-yl)acetamide derivatives as anticancer agents Evren et al., 2019.
Coordination Polymers and Structural Topologies
Liao et al. (2013) explored the formation of coordination polymers from divalent transition metal salts and tetrazole-yl acylamide ligands, such as N-(1H-tetrazol-5-yl)acetamide. The study provided insights into how the metal centers and side-groups influence the structural topologies and symmetries of the resulting coordination polymers, which could have implications in materials science Liao et al., 2013.
Homogeneous and Heterogenised Catalysts
Serafimidou et al. (2008) synthesized an acetamide derivative with terminal imidazole rings and evaluated manganese(II) complexes of this biomimetic ligand, including those derived from 2-(1H-Tetrazol-1-yl)acetamide, as catalysts for alkene epoxidation. This research underscores the potential of 2-(1H-Tetrazol-1-yl)acetamide derivatives in catalysis, particularly in environmentally friendly oxidation reactions Serafimidou et al., 2008.
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(tetrazol-1-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N5O/c4-3(9)1-8-2-5-6-7-8/h2H,1H2,(H2,4,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RICZCZUKMDBBBR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=NN1CC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40301220 |
Source
|
Record name | 2-(1h-tetrazol-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40301220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1h-Tetrazol-1-yl)acetamide | |
CAS RN |
26476-16-4 |
Source
|
Record name | NSC141861 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141861 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(1h-tetrazol-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40301220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.